molecular formula C11H13N3 B1612566 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine CAS No. 871565-28-5

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine

Cat. No.: B1612566
CAS No.: 871565-28-5
M. Wt: 187.24 g/mol
InChI Key: NXDJOGFBTIDOQK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the methanamine moiety, which is further substituted with a 1-methyl-1H-imidazol-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

It’s structurally similar to other imidazole compounds that have been found to interact withGlycylpeptide N-tetradecanoyltransferase 1 in humans . This enzyme plays a crucial role in the post-translational modification of proteins, which can influence various cellular processes.

Mode of Action

Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function. The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their absorption and distribution. The metabolism and excretion would depend on various factors, including the compound’s structure and the individual’s metabolic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-imidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Another approach involves the use of Grignard reagents. For example, 2-lithio-1-methyl-1H-imidazole can react with benzyl bromide to form the desired product . This reaction is usually carried out in an ether solvent under an inert atmosphere to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole derivatives or substituted phenylmethanamines.

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties but lacking the phenylmethanamine moiety.

    2-phenyl-1H-imidazole: Another imidazole derivative with a phenyl group attached to the imidazole ring.

    1-(2-methyl-1H-imidazol-1-yl)-2-phenylethanone: A related compound with a ketone functional group instead of the methanamine moiety.

Uniqueness

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine is unique due to the presence of both the imidazole ring and the phenylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9/h2-8,10H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJOGFBTIDOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585342
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871565-28-5
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)(phenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
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1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
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1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
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1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
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Reactant of Route 6
1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine

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